molecular formula C13H21N3O B11873845 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11873845
M. Wt: 235.33 g/mol
InChI Key: OLCZRLDDYIVMRA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-2,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the tetrahydro structure contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H21N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h9-10,14-15H,2-8H2,1H3

InChI Key

OLCZRLDDYIVMRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NN(C2=O)C3CCCCC3

Origin of Product

United States

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